Illudin M

Vue d'ensemble

Description

Illudin M est un composé sesquiterpénique qui a été isolé pour la première fois du bouillon de culture du champignon Omphalotus olearius . Il est connu pour ses puissantes propriétés cytotoxiques, qui ont été largement étudiées pour leur potentiel dans les thérapies anticancéreuses . Malgré son efficacité contre les cellules cancéreuses, sa toxicité indiscriminée a limité ses applications cliniques .

Applications De Recherche Scientifique

Anticancer Properties

Illudin M has been primarily investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines, particularly leukemia and solid tumors.

- Cytotoxicity : this compound has shown effectiveness in inhibiting the growth of human leukemia cells at concentrations between 6-100 nM. In contrast, its derivative dihydrothis compound demonstrated significantly lower toxicity, suggesting that structural modifications can enhance therapeutic profiles while minimizing adverse effects .

- Mechanism of Action : The mechanism through which this compound exerts its effects includes the alkylation of DNA, RNA, and proteins via the opening of its spirocyclopropane structure. This action leads to apoptotic cell death, particularly in myeloid and T-cell leukemias .

Case Studies and Research Findings

Several studies have documented the effects of this compound on specific cancer types:

- Leukemia Models : Research demonstrated that this compound was effective against various leukemia models, exhibiting a 50% inhibitory concentration (IC50) as low as 6-11 nM for myeloid and T-lymphocyte leukemia cells. Notably, it maintained effectiveness against multidrug-resistant cell lines .

- Solid Tumors : In vivo studies using athymic mice indicated that Illudin S (a related compound) significantly inhibited tumor growth in models of breast carcinoma and myeloid leukemia . While this compound has not been directly tested in humans due to its toxicity, its derivatives are being explored for clinical applications.

Derivatives and Modified Forms

The extreme toxicity of this compound has led researchers to develop less toxic analogs with improved therapeutic indices:

- Retinoate Derivatives : A new retinoate form of this compound showed selective cytotoxicity towards glioma cells while sparing normal neurons. This selectivity is attributed to the activation of nuclear receptors involved in differentiation processes .

- Process Optimization : Recent studies have focused on optimizing production processes for this compound using stirred tank bioreactors, achieving high yields necessary for further research and potential therapeutic applications .

Production Optimization

Efforts to enhance the production of this compound have led to significant advancements:

| Parameter | Details |

|---|---|

| Production Method | Stirred tank bioreactors |

| Yield Achieved | > 900 mg L |

| Organism Used | Omphalotus nidiformis |

| Focus | Stable supply for further investigations |

This optimization is crucial for ensuring a consistent supply of this compound for ongoing research into its therapeutic applications.

Mécanisme D'action

Target of Action

Illudin M, a fungal sesquiterpene, primarily targets DNA, RNA, and proteins . It is known to be indiscriminately cytotoxic in both cancer and non-malignant cells .

Mode of Action

This compound interacts with its targets through a unique activation mechanism. After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA synthesis/replication, cell arrest, and induction of apoptosis . The compound’s reactivity towards nucleophiles is facilitated by a unique activation mechanism to form electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Pharmacokinetics

It is known that this compound is a base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . Semisynthetic derivatives of this compound have shown increased in vitro selectivity and improved therapeutic index against certain tumor cell lines .

Result of Action

This compound has been found to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations . It destroys their microtubule and glial fibrillary acidic protein (GFAP) networks . Its indiscriminate toxicity has prevented clinical applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound by Basidiomycota of the genus Omphalotus can be optimized by controlling growth of biomass with a carefully timed pH-shift combined with an improved precursor-feeding strategy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and nutrient availability.

Analyse Biochimique

Biochemical Properties

Illudin M exerts its effects through biochemical reactions involving DNA, RNA, and proteins . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .

Cellular Effects

This compound has been observed to kill malignant glioma cells, primary neurons, and astrocytes at similarly low concentrations . It also destroys their microtubule and glial fibrillary acidic protein (GFAP) networks .

Molecular Mechanism

The molecular mechanism of this compound involves the alkylation of DNA, RNA, and proteins . This alkylation is facilitated by a unique activation mechanism that forms electrophilic intermediates that react with bionucleophiles, such as DNA bases .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in co-cultures of neurons with U87 cells, this compound eventually killed them by induction of differentiation based on the activation of nuclear receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Illudin M est principalement obtenu à partir de la culture d'espèces d'Omphalotus, en particulier Omphalotus nidiformis . Le processus de production implique la culture du champignon dans un milieu contenant des solides de maïs, du glucose et du bouillon Dox . Le temps de culture est optimisé pour augmenter le rendement, l'acétate et le glucose étant ajoutés à des intervalles spécifiques pour stimuler la production . Le produit final est extrait à l'aide d'un mélange eau/heptane, et l'this compound est enrichi dans la phase heptane .

Méthodes de production industrielle

La production industrielle d'this compound implique une mise à l'échelle du processus de culture dans des bioréacteurs agités . En contrôlant des paramètres clés tels que le pH et les stratégies d'alimentation des précurseurs, le processus de production peut atteindre des titres élevés d'this compound . Le traitement en aval comprend l'adsorption et l'élution à l'aide d'un lit fixe de résine, suivi d'une élution isocratique avec du méthanol pour obtenir une fraction hautement concentrée d'this compound .

Analyse Des Réactions Chimiques

Illudin M subit plusieurs types de réactions chimiques, notamment :

Réduction : Le groupe énone dans l'this compound peut être réduit par des oxido-réductases dépendantes du NADPH ou du glutathion.

Ouverture du cyclopropane : Le cycle spirocyclopropane dans l'this compound peut être ouvert, conduisant à la formation d'intermédiaires réactifs qui peuvent réagir davantage avec des nucléophiles.

Les réactifs et conditions courants utilisés dans ces réactions comprennent le NADPH, le glutathion et divers nucléophiles . Les principaux produits formés à partir de ces réactions sont des biomolécules alkylées et des intermédiaires réactifs .

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique, notamment :

Recherche anticancéreuse : This compound et ses dérivés ont montré des résultats prometteurs dans des études précliniques pour leurs propriétés anticancéreuses.

Développement de médicaments : This compound sert de précurseur au développement d'agents anticancéreux semisynthétiques tels que l'irofulvène, actuellement en phase II d'essais cliniques.

Études biologiques : This compound est utilisé dans des études pour comprendre son mécanisme d'action et ses effets sur les processus cellulaires.

Mécanisme d'action

This compound exerce ses effets en alkylant l'ADN, l'ARN et les protéines, conduisant à la formation de liaisons covalentes avec ces biomolécules . Ce processus d'alkylation induit la mort cellulaire apoptotique en perturbant les réseaux de microtubules et de protéines gliales fibrillaires acides . La cytotoxicité du composé est médiée par l'activation des récepteurs nucléaires qui se lient aux éléments réactifs aux rétinoïdes .

Comparaison Avec Des Composés Similaires

Illudin M est similaire à d'autres composés sesquiterpéniques tels que l'illudin S et l'irofulvène . this compound est unique en sa capacité à alkyler une large gamme de biomolécules, conduisant à ses puissants effets cytotoxiques . Illudin S et irofulvène, d'autre part, ont été modifiés pour réduire leur toxicité et améliorer leurs indices thérapeutiques .

Liste des composés similaires

- Illudin S

- Irofulvène

Activité Biologique

Illudin M is a potent fungal metabolite primarily derived from the fungus Omphalotus olearius. It has garnered significant attention in the field of cancer research due to its cytotoxic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

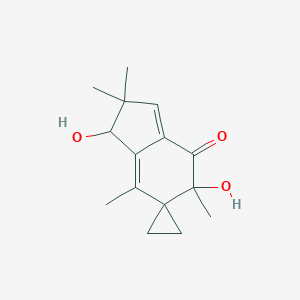

Chemical Structure and Properties

This compound possesses a unique spirocyclopropyl-substituted fused 6,5-bicyclic ring system, which is crucial for its biological activity. The compound's structure facilitates its interaction with DNA and various cellular proteins, contributing to its cytotoxic effects.

This compound primarily exerts its biological effects through DNA alkylation and the formation of DNA adducts. This leads to:

- Disruption of DNA synthesis and replication.

- Induction of cell cycle arrest.

- Activation of apoptosis pathways.

The compound acts as an electrophile, reacting with nucleophiles such as DNA bases and thiols in proteins, which is essential for its cytotoxicity. The initial step involves a Michael-type addition to form electrophilic intermediates that subsequently modify DNA and proteins .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

- In vitro studies demonstrated pronounced cytotoxicity against human leukemia cell lines, with IC50 values indicating significant potency .

- Research indicates that this compound's activity is not limited to malignant cells; it also shows cytotoxic effects on non-malignant cells, highlighting its broad spectrum of action .

Table 1: Cytotoxic Activity of this compound Against Different Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Human leukemia) | 0.1 | |

| A549 (Lung cancer) | 0.5 | |

| HeLa (Cervical cancer) | 0.3 | |

| MCF-7 (Breast cancer) | 0.4 |

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound:

- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance in cancer treatments. For instance, combining this compound with retinoic acid derivatives has shown improved antitumor effects in preclinical models .

- Mechanistic Insights : A study employing chemical proteomics revealed that this compound interacts with multiple protein targets beyond DNA, suggesting a complex mechanism involving both selective and unselective binding to cellular proteins . This broad reactivity may contribute to its overall cytotoxic profile.

Propriétés

IUPAC Name |

(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMDIQLUNODCTG-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031276 | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-04-9 | |

| Record name | Illudin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Illudin M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illudin M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Illudin M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILLUDIN M | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.